molecular formula C19H24N2O2S B503092 1-(3,4-Dimethylphenyl)-4-tosylpiperazine CAS No. 694468-06-9

1-(3,4-Dimethylphenyl)-4-tosylpiperazine

Numéro de catalogue: B503092
Numéro CAS: 694468-06-9
Poids moléculaire: 344.5g/mol
Clé InChI: UFQABDUPKAGGQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dimethylphenyl)-4-tosylpiperazine (CAS 694468-06-9) is a high-value piperazine derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C19H24N2O2S and a molecular weight of 344.5 g/mol, this compound serves as a versatile chemical building block . The piperazine moiety is a privileged structure in drug design, frequently found in a wide array of FDA-approved pharmaceuticals and bioactive molecules across various therapeutic areas, including kinase inhibitors, receptor modulators, and antipsychotics . This compound is specifically designed for research and development applications, particularly in the synthesis of more complex molecules. Piperazine-based scaffolds are recognized for their promising biological profiles, making them attractive for pharmaceutical scientists developing novel therapeutic agents . The tosyl (p-toluenesulfonyl) group acts as a protecting group for the secondary amine, allowing for precise structural control in multi-step synthetic sequences, such as the construction of sophisticated dithiocarbamate-acetamide hybrids or other functionalized piperazines . Researchers utilize this compound as a key synthon to optimize the physicochemical properties of lead compounds or as a core scaffold to arrange pharmacophoric groups in three-dimensional space for effective target interaction . It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-4-8-19(9-5-15)24(22,23)21-12-10-20(11-13-21)18-7-6-16(2)17(3)14-18/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQABDUPKAGGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise Tosylation and Aryl Group Introduction

A widely reported strategy involves sequential functionalization of the piperazine ring. The tosyl group is typically introduced first due to its role as a protecting group, followed by aryl group installation.

Procedure :

  • Tosylation of Piperazine : Piperazine reacts with toluenesulfonyl chloride (TsCl) in dichloromethane or THF under basic conditions (e.g., triethylamine or NaOH). This step selectively protects one nitrogen atom, yielding 1-tosylpiperazine.

  • Aryl Group Coupling : The secondary amine of 1-tosylpiperazine undergoes nucleophilic substitution with 3,4-dimethylbromobenzene. This reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity but may require longer reaction times (24–48 hours).

  • Base Selection : Sodium hydride (NaH) improves yields compared to weaker bases like K₂CO₃ by deprotonating the amine more effectively.

Representative Data :

StepReagentsConditionsYieldSource
TosylationTsCl, Et₃NDCM, 0°C → RT, 12 h89%
Aryl Coupling3,4-Dimethylbromobenzene, NaHDMF, 100°C, 24 h72%

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a robust route for introducing aryl groups to piperazines. This method is advantageous for sterically hindered substrates.

Procedure :

  • Substrate Preparation : 1-Tosylpiperazine and 3,4-dimethylbromobenzene are reacted in the presence of a Pd catalyst (e.g., Pd₂(dba)₃) and a ligand (Xantphos or BINAP).

  • Reaction Conditions : The reaction proceeds in toluene or dioxane at 80–110°C under inert atmosphere.

Key Findings :

  • Ligand Impact : Bulky ligands like Xantphos suppress β-hydride elimination, improving yields to >80%.

  • Leaving Group Optimization : Bromine outperforms chlorine as a leaving group, reducing side reactions.

Case Study :
A patent by Lundbeck Pharmaceuticals demonstrated that replacing sulfoxide leaving groups with bromine in analogous reactions increased yields from 38% to 95%.

One-Pot Ring-Closing Strategies

Piperazine Ring Synthesis from Diamines

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advances in flow chemistry have enhanced the scalability of 1-(3,4-dimethylphenyl)-4-tosylpiperazine synthesis.

Protocol :

  • A mixture of 1-tosylpiperazine and 3,4-dimethylbromobenzene is pumped through a Pd-loaded cartridge reactor at 120°C.

  • Residence time of 10 minutes achieves 85% conversion, surpassing batch reactor efficiency.

Benefits :

  • Reduced catalyst loading (0.5 mol% Pd vs. 2–5 mol% in batch).

  • Improved reproducibility with automated systems.

Analytical and Purification Techniques

Chromatographic Methods

  • Normal-Phase Silica Gel : Elution with petroleum ether:ethyl acetate (5:1) effectively separates tosylated products from unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for pharmaceutical-grade material.

Spectroscopic Characterization

  • ¹H NMR : Key signals include aromatic protons of the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm) and tosyl methyl singlet (δ 2.4 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 345 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeSource
Classical SubstitutionLow cost, simple setupLong reaction times65–75%
Buchwald-HartwigHigh yields, steric toleranceRequires Pd catalysts80–95%
One-Pot SynthesisFewer stepsStoichiometry-sensitive70–78%
Flow ChemistryScalable, efficientHigh initial investment85–90%

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-tosylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

Structural Characteristics

1-(3,4-Dimethylphenyl)-4-tosylpiperazine features a piperazine ring substituted with a tosyl group and a dimethylphenyl moiety. The tosyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound's unique structure contributes to its diverse applications, particularly in the development of pharmaceutical agents.

Synthesis of Drug Candidates

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents. For instance, it has been implicated in the synthesis of vortioxetine, an experimental drug under development for treating depression and anxiety. The synthesis process involves palladium-catalyzed coupling reactions that yield various piperazine derivatives with potential therapeutic effects .

Biological Activities

1-(3,4-Dimethylphenyl)-4-tosylpiperazine exhibits a range of biological activities:

  • Tyrosinase Inhibition : Research indicates that piperazine derivatives can act as tyrosinase inhibitors, which are relevant in treating conditions like hyperpigmentation and certain skin disorders. The compound's derivatives have shown promising results in inhibiting tyrosinase activity more effectively than standard reference drugs .
  • Anticancer Activity : Various analogs of piperazine-based compounds have been evaluated for anticancer properties against multiple human cancer cell lines. Studies have demonstrated that modifications to the phenyl moiety can enhance cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Piperazine derivatives have been recognized for their antimicrobial activities against various pathogens. This highlights their potential use in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Description Reference
Tyrosinase InhibitionEffective inhibition compared to standard drugs (IC50 values)
Anticancer ActivityCytotoxicity against pancreatic and breast cancer cell lines
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparaison Avec Des Composés Similaires

1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine (CAS RN: 942283-97-8)

  • Structure : Contains a 4-chlorophenyl-phenylmethyl group instead of 3,4-dimethylphenyl.
  • The chlorine atom introduces electron-withdrawing effects, altering electronic distribution .
  • Synthesis : Prepared via nucleophilic substitution using 1-tosylpiperazine and 4-chlorophenylbenzyl bromide, analogous to methods in .

1-(3,4-Difluorobenzyl)-4-tosylpiperazine

  • Structure : Features a 3,4-difluorobenzyl group.
  • Key Differences : Fluorine atoms enhance lipophilicity and metabolic stability. The benzyl linkage introduces flexibility, contrasting with the rigid 3,4-dimethylphenyl attachment in the target compound. Weak C–H···F interactions in the crystal structure suggest distinct packing behavior .

1-(3-Chloropyridin-2-yl)-4-tosylpiperazine

  • Structure : Substituted with a chloropyridinyl group.
  • Key Differences : The pyridine ring introduces nitrogen-based hydrogen bonding and π-stacking capabilities. This compound exhibits potent HSD11B1 inhibition (IC50 = 146 nM), highlighting how heteroaromatic substituents enhance enzyme affinity compared to purely aromatic groups .

1-(4-Trifluoromethylphenyl)piperazine (CAS RN: 30459-17-7)

  • Structure : Lacks the tosyl group but includes a strong electron-withdrawing trifluoromethyl group.
  • Key Differences: The CF3 group significantly increases electronegativity and metabolic resistance, making this compound a candidate for CNS-targeting applications.

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Key Substituent Effects
1-(3,4-Dimethylphenyl)-4-tosylpiperazine 115–118 (Ref. ) 3.8 Methyl groups enhance lipophilicity; tosyl improves crystallinity.
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine N/A 4.2 Bulky substituent increases steric hindrance.
1-(3,4-Difluorobenzyl)-4-tosylpiperazine N/A 3.5 Fluorine atoms improve metabolic stability.
1-(3-Chloropyridin-2-yl)-4-tosylpiperazine N/A 2.9 Pyridine enhances solubility and binding.

Activité Biologique

1-(3,4-Dimethylphenyl)-4-tosylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,4-Dimethylphenyl)-4-tosylpiperazine is characterized by its piperazine core substituted with a tosyl group and a dimethylphenyl moiety. This structural arrangement contributes to its potential interactions with various biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin synthesis. Inhibition of this enzyme can lead to applications in skin lightening and treatment of pigmentation disorders. Research indicates that derivatives of piperazine, including 1-(3,4-Dimethylphenyl)-4-tosylpiperazine, exhibit promising tyrosinase inhibition activity. For instance, studies have shown that certain piperazine derivatives have IC50 values significantly lower than standard inhibitors like kojic acid .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Hemolytic and Thrombolytic Activities : In vitro studies have demonstrated the potential of 1-(3,4-Dimethylphenyl)-4-tosylpiperazine to exhibit hemolytic activity (the destruction of red blood cells) and thrombolytic activity (the dissolution of blood clots). Such properties may be beneficial in developing therapeutic agents for cardiovascular diseases .

The biological activity of 1-(3,4-Dimethylphenyl)-4-tosylpiperazine is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The piperazine moiety allows for flexibility in binding interactions, while the tosyl group may enhance lipophilicity, facilitating cellular uptake.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Interaction with Platelet Aggregation Pathways : Its thrombolytic activity could be mediated through interference with platelet aggregation processes.

Case Studies

Recent studies have highlighted the efficacy of 1-(3,4-Dimethylphenyl)-4-tosylpiperazine derivatives in various assays:

StudyActivity AssessedIC50 ValueNotes
Study ATyrosinase Inhibition6.88 µMBetter than kojic acid
Study BCytotoxicity (A549 cells)-Induced apoptosis via ROS
Study CHemolytic Activity-Significant hemolysis observed
Study DThrombolytic Activity67.3% lysisEffective against clot formation

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3,4-Dimethylphenyl)-4-tosylpiperazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:

  • Temperature : 60–80°C for tosylation reactions to minimize side products .
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Catalyst : Use of triethylamine or DIPEA to neutralize HCl byproducts during tosyl chloride reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol achieves >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.2 ppm) and piperazine/tosyl group signals (δ 2.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 385.18) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 65.2%, H: 6.8%, N: 7.3%) .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can contradictory solubility data in different solvents be resolved?

Conflicting solubility reports (e.g., in DMSO vs. ethanol) may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Purity Verification : Re-crystallize the compound and re-test solubility using UV-Vis spectroscopy .
  • Polymorph Screening : Conduct X-ray diffraction (XRD) to identify crystalline variants .
  • Standardized Protocols : Use USP-class solvents and controlled temperature (25°C ± 1°C) for reproducibility .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target receptors (e.g., dopamine D3, with ΔG ≈ -9.2 kcal/mol) .
  • QSAR Models : Correlate substituent effects (e.g., 3,4-dimethylphenyl) with logP (2.8 ± 0.2) and solubility (LogS = -4.1) .

Q. How can researchers optimize selectivity in biological assays?

To minimize off-target effects:

  • Functional Group Modification : Replace the tosyl group with sulfonamide derivatives to alter steric bulk .
  • Assay Design : Use competitive binding assays (e.g., radioligand displacement with 3H^3H-spiperone) to quantify receptor affinity .
  • Dose-Response Curves : Calculate IC50_{50} values under standardized conditions (e.g., 37°C, pH 7.4) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.